(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride
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Overview
Description
(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride is a chiral amine compound that is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique stereochemistry makes it valuable in the development of enantioselective drugs and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the formation of the desired stereoisomer through asymmetric synthesis . The reaction conditions often include the use of solvents like toluene and reagents such as titanium tetrachloride and triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Scientific Research Applications
(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: A related compound used in the synthesis of pharmaceuticals.
(1S,3R,4S)-3,4-Diamino-N,N-dimethylcyclohexanecarboxamide dihydrochloride: Another chiral amine with similar applications.
Uniqueness
(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride is unique due to its specific stereochemistry, which makes it particularly valuable in the synthesis of enantioselective drugs. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its importance.
Properties
IUPAC Name |
(3R,4S)-3-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPAGVOFPRNSJH-PVNUIUKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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